

Inter-laboratory Comparison of Levoglucosan Measurement: A Guide for Researchers

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A detailed analysis of a European-wide intercomparison study reveals key insights into the accuracy and variability of analytical methods used for quantifying **levoglucosan**, a critical tracer for biomass burning. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the study's findings, including detailed experimental protocols and a comparative analysis of laboratory performance.

Levoglucosan, a monosaccharide anhydride formed from the pyrolysis of cellulose and hemicelluloses, is a widely used tracer to study the impact of biomass burning on air quality.[1] [2] Its accurate quantification is crucial for understanding pollution sources and their effects. A significant European-wide intercomparison study, involving thirteen laboratories, was conducted to assess the comparability of various analytical methods used to measure levoglucosan and its isomers, mannosan and galactosan, in ambient aerosol filter samples.[1] [2][3]

Performance of Analytical Methods

The study revealed that while a diversity of analytical methods are employed, the results for **levoglucosan** are generally comparable.[1][2] The accuracy, presented as the mean percentage error (PE), for **levoglucosan** across the participating laboratories ranged from -63% to 20%.[1][3] Notably, 62% of the laboratories achieved a mean PE within ±10%, and 85% were within ±20%, which is considered encouragingly accurate and only slightly lower than the accuracy reported for sulfate analysis, a more common and established measurement. [1][2][3]



The variability of the analytical methods, indicated by the range between the minimum and maximum PE, was also assessed. For **levoglucosan**, this variability ranged from 3.2% to 41%. [1][3] The results for the isomers mannosan and galactosan showed greater variability.[1][2][3]

The primary analytical techniques used by the participating laboratories included:

- High-Performance Anion-Exchange Chromatography (HPAEC)
- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC)
- Gas Chromatography (GC)[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the inter-laboratory comparison study, providing a clear comparison of the performance of the different analytical methods.

Table 1: Summary of Mean Percentage Error (PE) for **Levoglucosan**, Mannosan, and Galactosan

Analyte	Mean PE Range (%)	% of Labs within ±10% PE	% of Labs within ±20% PE
Levoglucosan	-63 to 20[1][3]	62[1][3]	85[1][3]
Mannosan	-60 to 69[1][3]	33[1][3]	Not Reported
Galactosan	-84 to 593[1][3]	33[1][3]	Not Reported

Table 2: Variability of Analytical Methods (Minimum to Maximum PE Range)



Analyte	Variability Range (%)
Levoglucosan	3.2 to 41[1][3]
Mannosan	10 to 67[1][3]
Galactosan	6 to 364[1][3]
Levoglucosan to Mannosan Ratio	3.5 to 24[1][3]

Experimental Protocols

The intercomparison study was based on ambient aerosol quartz fiber filter samples collected at an urban background site in Norway during winter.[1][2][3] This ensured that the samples were representative of biomass burning particles from residential wood burning.[1][2][3] While specific, detailed protocols for each of the thirteen participating laboratories are extensive, the general workflow involved the following key steps:

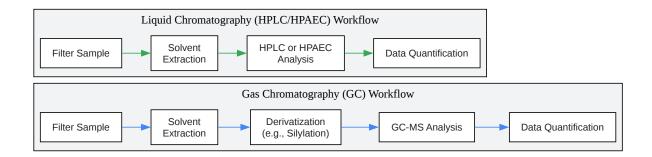
- Sample Extraction: The monosaccharide anhydrides were extracted from the filter samples
 using a solvent. The choice of solvent varied between laboratories.
- Sample Derivatization (for GC methods): For gas chromatography analysis, a derivatization step, such as trimethylsilylation, is typically required to make the analytes volatile.[4]
- Instrumental Analysis: The extracted and prepared samples were then analyzed using one of the chromatographic techniques mentioned above (HPAEC, HPLC/UPLC, or GC).
- Quantification: The concentration of levoglucosan and its isomers was determined by comparing the analytical response of the samples to that of certified reference standards.

It is important to note that the diversity in the analytical methods, including variations in extraction solvents, derivatization procedures, and instrumental parameters, effectively resulted in thirteen different analytical approaches being compared.[1][2]

Visualizing the Experimental Workflow

The following diagrams illustrate the generalized experimental workflows for the different analytical approaches used in the inter-laboratory comparison.



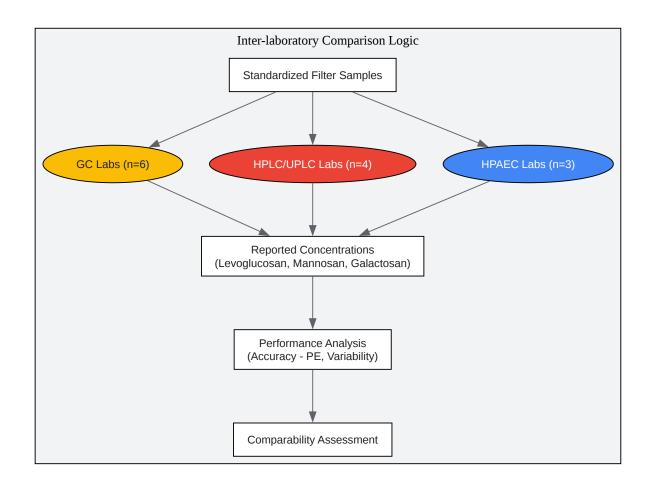


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Caption: Generalized experimental workflows for GC and LC based methods.

The following diagram illustrates the logical relationship in the inter-laboratory comparison process.





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Caption: Logical flow of the inter-laboratory comparison study.

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